![molecular formula C8H5NO2S B13947187 Benzo[b]thiophene-2,3-dione, 2-oxime CAS No. 53599-13-6](/img/structure/B13947187.png)
Benzo[b]thiophene-2,3-dione, 2-oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur, and they are known for their diverse applications in medicinal chemistry and material science . This compound, in particular, has garnered interest due to its potential biological activities and synthetic versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by oxidation and cyclization steps . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives, including 2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one, often employs large-scale synthetic routes that are optimized for yield and efficiency. These methods may involve continuous flow reactors and advanced catalytic systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .
Applications De Recherche Scientifique
2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tumor necrosis factor-α converting enzyme (TACE), which plays a role in inflammatory processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with sulfur.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Uniqueness
2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one stands out due to its unique combination of a thiophene ring with a hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various fields .
Propriétés
Numéro CAS |
53599-13-6 |
|---|---|
Formule moléculaire |
C8H5NO2S |
Poids moléculaire |
179.20 g/mol |
Nom IUPAC |
2-nitroso-1-benzothiophen-3-ol |
InChI |
InChI=1S/C8H5NO2S/c10-7-5-3-1-2-4-6(5)12-8(7)9-11/h1-4,10H |
Clé InChI |
NVLLZXTXXAEDLF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



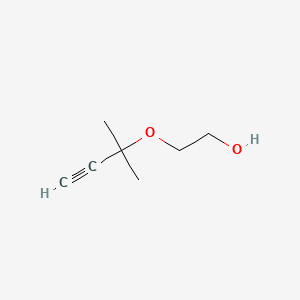

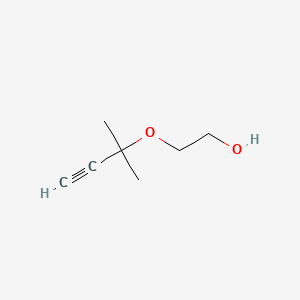

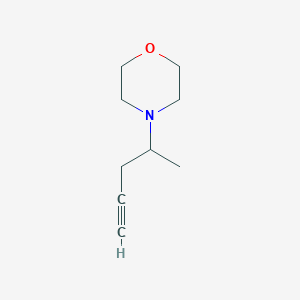

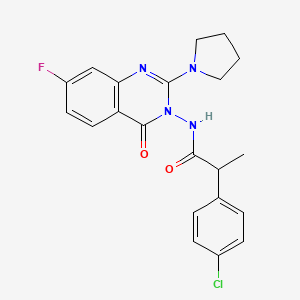
![4-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947135.png)
![3-[(4-Ethoxyphenyl)amino]cyclopent-2-en-1-one](/img/structure/B13947138.png)


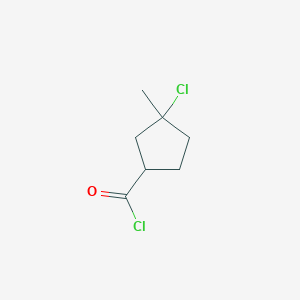
![2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B13947166.png)
